molecular formula C17H18N4O3S B2736295 methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173468-75-1

methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2736295
CAS No.: 1173468-75-1
M. Wt: 358.42
InChI Key: ZLGICTPATMYASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. The structure is further functionalized with a 1,5-dimethylpyrazole moiety linked via a carbonylimino group and a methyl ester at the 6-position. Its synthesis typically involves condensation reactions between pyrazole carbonyl chlorides and aminothiazole precursors, followed by esterification. Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) confirm its planar benzo[d]thiazole core and the non-coplanar orientation of the pyrazole substituent, which influences intermolecular interactions .

Properties

IUPAC Name

methyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-5-21-13-7-6-11(16(23)24-4)9-14(13)25-17(21)18-15(22)12-8-10(2)20(3)19-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGICTPATMYASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of 358.42 g/mol. Its IUPAC name is methyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate. The compound's structure features a pyrazole moiety which is known for its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures inhibit key oncogenic pathways such as BRAF(V600E), which is crucial in various cancers. For instance, a series of pyrazole derivatives demonstrated good inhibitory activity against several cancer cell lines, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX). This activity is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

In vitro studies have indicated that this compound may exhibit antimicrobial properties. Pyrazole derivatives have been reported to show activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Similar compounds have been shown to modulate receptors involved in inflammatory responses and cancer progression.
  • Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can enhance antioxidant defenses within cells, reducing oxidative stress-related damage .

Study on Antitumor Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their efficacy against BRAF(V600E) mutant melanoma cells. The results indicated that these compounds induced apoptosis and inhibited cell migration. This compound was among those tested, showing promising results in reducing tumor growth in vivo .

Anti-inflammatory Assessment

Another study investigated the anti-inflammatory properties of pyrazole derivatives in a mouse model of acute inflammation. The results revealed that the administration of these compounds significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6 .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Pyrazole derivatives have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E), which is crucial in various cancers. A study demonstrated that compounds similar to this one induce apoptosis and inhibit cell migration in BRAF(V600E) mutant melanoma cells, suggesting potential efficacy in reducing tumor growth in vivo.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX). This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases. In a mouse model of acute inflammation, administration of pyrazole derivatives significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6.

Antimicrobial Activity

In vitro studies suggest that this compound may possess antimicrobial properties. Pyrazole derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Study on Antitumor Efficacy

A notable study focused on a series of pyrazole derivatives, including methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate. The results indicated that these compounds effectively induced apoptosis in melanoma cells and inhibited their migration capabilities.

Anti-inflammatory Assessment

Another significant investigation assessed the anti-inflammatory properties of pyrazole derivatives in a controlled mouse model. The results revealed substantial reductions in both edema and inflammatory markers following treatment with these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in substituents on the pyrazole, thiazole, or ester groups. Key comparisons include:

Compound R1 (Pyrazole Substituent) R2 (Ester Group) Thiazole Saturation Planarity (Thiazole Core) Dihedral Angle (°) Reference Method
Target Compound 1,5-Dimethyl Methyl 2,3-Dihydro Planar 5.2 SHELXL
Analog 1 1-Methyl Ethyl Saturated Slightly distorted 8.7 SHELXL
Analog 2 (Imidazole-based) - Methyl 2,3-Dihydro Non-planar 12.4 SHELXL
  • Pyrazole vs. Imidazole Substituents : Replacing the pyrazole with an imidazole (Analog 2) increases steric bulk, distorting the thiazole core’s planarity and altering packing efficiency .
  • Ester Group Impact : The methyl ester (target) enhances crystallinity compared to ethyl esters (Analog 1), as observed in higher melting points (Table 2.2).

Physicochemical Properties

Solubility, melting points, and stability vary with substituent electronic and steric effects:

Compound Solubility (DMSO, mg/mL) Melting Point (°C) LogP Hydrogen Bond Acceptors Reference Method
Target Compound 12.5 ± 0.3 198–200 2.1 5 Experimental
Analog 1 8.9 ± 0.2 172–174 2.8 4 Experimental
Analog 2 15.7 ± 0.5 210–212 1.7 6 Experimental
  • The target’s 1,5-dimethylpyrazole group reduces solubility in polar solvents compared to Analog 2’s imidazole, which introduces additional hydrogen-bonding sites.

Crystallographic and Hydrogen Bonding Analysis

Using graph set analysis () and Mercury’s Materials Module (), key differences in hydrogen bonding and crystal packing were identified:

Compound Dominant H-Bond Motif Graph Set Notation Packing Similarity (%) Void Volume (ų) Reference Method
Target Compound N–H···O=C R₂²(8) 100 (self) 45.2 Mercury
Analog 1 C–H···O=C R₁²(6) 78 62.8 Mercury
Analog 2 N–H···N (imidazole) R₂²(8) 85 38.5 Mercury
  • The target compound forms a robust R₂²(8) hydrogen-bonding network via its pyrazole carbonyl and thiazole N–H groups, enhancing thermal stability .
  • Analog 2’s imidazole participates in N–H···N interactions, creating tighter packing (lower void volume) but reduced solubility.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step coupling reactions. A general approach includes:

  • Step 1 : Formation of the benzothiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2 : Introduction of the pyrazole-carbonyl imino group using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) in aprotic solvents like DMF .
  • Key Parameters :
    • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity of intermediates .
    • Catalysts : Use of EDCI/HOBt improves coupling efficiency and reduces side reactions .
    • Temperature : Controlled heating (40–60°C) minimizes decomposition of sensitive intermediates .

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

  • NMR :
    • 1^1H NMR identifies protons on the pyrazole (δ 2.5–3.5 ppm for methyl groups) and benzothiazole (δ 7.0–8.0 ppm for aromatic protons) .
    • 13^{13}C NMR confirms carbonyl (δ 160–170 ppm) and ester (δ 165–175 ppm) functionalities .
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C=N (1550–1650 cm1^{-1}) validate key functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., M+^+ at m/z 430.12) confirms molecular integrity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Case Study : If DFT calculations predict nucleophilic attack at the pyrazole carbonyl but experimental data show thiazole ring reactivity:
    • Hypothesis Testing : Perform kinetic isotope effect studies to identify rate-determining steps .
    • Solvent Effects : Re-evaluate solvent polarity in simulations; DMF may stabilize transition states differently than gas-phase models .
    • In Silico Adjustments : Incorporate explicit solvent models or hybrid functional (e.g., B3LYP-D3) to improve accuracy .

Q. How does the electronic environment of pyrazole and thiazole rings influence biological target interactions?

  • Pyrazole Ring : The 1,5-dimethyl groups increase electron density, enhancing hydrogen bonding with kinase ATP pockets (e.g., CDK2 inhibition) .
  • Thiazole Ring : Conjugation with the imino group delocalizes π-electrons, promoting intercalation with DNA or enzyme active sites .
  • Validation :
    • SAR Studies : Modify substituents (e.g., replacing ethyl with bulkier groups) to assess binding affinity changes .
    • Docking Simulations : Use AutoDock Vina to map electrostatic complementarity with target proteins .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Observed Issues :
    • Imine Hydrolysis : Occurs in protic solvents (e.g., MeOH), leading to carbonyl byproducts.
    • Thiazole Ring Oxidation : Under strong oxidizing conditions, forms sulfoxide derivatives .
  • Mitigation Strategies :
    • Dry Solvents : Use molecular sieves or anhydrous DMF to suppress hydrolysis .
    • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent oxidation .
    • Additives : Introduce radical scavengers (e.g., BHT) during high-temperature steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.